9-PAHPA is derived from the esterification of palmitic acid with 9-hydroxystearic acid. It falls under the category of fatty acid esters, specifically classified as a branched fatty acid ester of hydroxy fatty acids. The compound has been identified in various biological samples and is synthesized for research purposes to evaluate its physiological effects and potential therapeutic applications.
The synthesis of 9-PAHPA typically involves the following steps:
The molecular structure of 9-PAHPA features a long hydrocarbon chain typical of fatty acids, with a hydroxyl group located at the ninth carbon position. The chemical formula can be expressed as C₁₈H₃₆O₃, indicating it contains 18 carbon atoms, 36 hydrogen atoms, and three oxygen atoms.
9-PAHPA participates in various biochemical reactions:
The mechanism by which 9-PAHPA exerts its effects involves several pathways:
Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) represent a structurally distinct class of endogenous lipids characterized by a branched ester linkage between a fatty acid (FA) and a hydroxy fatty acid (HFA). This molecular architecture enables extensive combinatorial diversity, with over 75 FAHFA families identified to date. Each family arises from unique pairings of FAs (e.g., palmitic acid, oleic acid) and HFAs (e.g., hydroxystearic acid, hydroxypalmitic acid), further diversified by positional isomers where the ester bond attaches at different hydroxylated carbons (ranging from C2–C15) on the HFA backbone [2] [6].
9-PAHPA (Palmitic Acid ester of 9-Hydroxypalmitic Acid), with the molecular formula C₃₂H₆₂O₄ and a monoisotopic mass of 510.4648 Da, exemplifies this structural class. Its SMILES notation (CCCCCCCCCCCCCCCC(=O)OC(CCCCCCC)CCCCCCCC(=O)O
) and InChIKey (DPFVDUJFYPYAOO-UHFFFAOYSA-N
) confirm the esterification of palmitic acid at the 9th carbon of hydroxypalmitic acid [1]. Predicted physicochemical properties include an XLogP of 13.1 and collision cross-section (CCS) values (e.g., 239.7 Ų for [M+H]⁺), critical for analytical identification [1]. Biologically, FAHFAs exhibit unique amphipathic properties due to their branched topology, enabling interactions with cellular membranes and receptors (e.g., GPR120) that linear fatty acids cannot achieve. This underlies their significance in metabolic regulation and inflammation modulation [2] [5].
Table 1: Structural Diversity in Major FAHFA Families
FAHFA Family | Abbreviation | Molecular Formula | Fatty Acid (FA) | Hydroxy Fatty Acid (HFA) |
---|---|---|---|---|
Palmitic Acid-Hydroxystearic Acid | PAHSA | C₃₄H₆₆O₄ | C16:0 | OH-C18:0 |
Palmitic Acid-Hydroxypalmitic Acid | PAHPA | C₃₂H₆₂O₄ | C16:0 | OH-C16:0 |
Oleic Acid-Hydroxystearic Acid | OAHSA | C₃₆H₆₈O₄ | C18:1 | OH-C18:0 |
Stearic Acid-Hydroxypalmitic Acid | SAHPA | C₃₄H₆₆O₄ | C18:0 | OH-C16:0 |
9-PAHPA was first identified in 2014 during lipidomic profiling of adipose tissue from adipocyte-specific Glut4 overexpression mice (AG4OX). These mice exhibited 16–18-fold higher levels of FAHFAs compared to wild types, correlating with enhanced insulin sensitivity despite obesity [5]. The initial discovery used tandem mass spectrometry to deconvolute ions (e.g., m/z 509.4575 for PAHPA), with fragmentation patterns revealing ester linkages at specific hydroxy fatty acid carbons. The 9-PAHPA isomer was confirmed when synthetic 9-PAHSA co-eluted with endogenous material and generated diagnostic fragments at m/z 127 and 155 under high-energy collision [5].
Nomenclature follows a systematic convention:
Table 2: Key PAHPA Isomers and Detection Features
Isomer | Ester Position | Diagnostic MS/MS Fragments | Relative Abundance in Adipose Tissue |
---|---|---|---|
5-PAHPA | Carbon 5 | m/z 153, 181 | Low |
7-PAHPA | Carbon 7 | m/z 127, 155 | Moderate |
9-PAHPA | Carbon 9 | m/z 127, 155 | High |
10-PAHPA | Carbon 10 | m/z 155, 183 | Moderate |
12/13-PAHPA | Carbons 12/13 | Co-eluting peaks | Variable |
9-PAHPA occurs endogenously in mammals and is detectable in both foods and biological tissues:
Table 3: Natural Sources of 9-PAHPA
Source Category | Example Sources | Estimated 9-PAHPA Content | Bioavailability Evidence |
---|---|---|---|
Plant-Based | Rye bran, Oats, Buckwheat | Moderate (10–100 ng/g) | Serum increase post-consumption |
Oils | Olive oil, Rice bran oil | Low (<10 ng/g) | Not quantified |
Animal Products | Fish liver, Egg yolk, Bovine milk | Variable (50–500 ng/g) | Correlates with tissue levels in mice |
Endogenous | Human subcutaneous adipose tissue | High (0.5–2 µg/g) | Synthesized de novo |
9-PAHPA exemplifies how lipid structural complexity dictates biological function, with research implicating it in:
The compound’s therapeutic potential is tempered by tissue-specific effects: it exacerbates weight gain in DIO mice by reducing energy expenditure but ameliorates muscle insulin signaling [3]. This duality underscores the need for targeted delivery systems in future applications.
Table 4: Documented Functional Impacts of 9-PAHPA in Model Systems
Physiological System | Key Effects | Molecular Mechanisms | Research Models |
---|---|---|---|
Glucose Homeostasis | ↑ Glucose tolerance ↑ Insulin sensitivity | GPR120 activation → AMPK phosphorylation ↑ GLP-1 secretion | DIO mice, db/db mice [3] [5] |
Inflammation | ↓ Adipose TNF-α/IL-6 ↓ Macrophage infiltration | NF-κB pathway inhibition | 3T3-L1 adipocytes, DIO mice [5] |
Energy Metabolism | ↓ Energy expenditure ↑ Fat mass | Unclear (PPARγ-independent?) | DIO mice [3] |
Hepatic Function | Conflicting: ↑ Steatosis (healthy mice) vs. ↓ Oxidative stress (MAFLD) | Altered mitochondrial respiration; NRF2 activation | Healthy mice, MAFLD models [3] [6] |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3